molecular formula C8H10O3 B1204963 Halleridone CAS No. 94535-01-0

Halleridone

Cat. No. B1204963
CAS RN: 94535-01-0
M. Wt: 154.16 g/mol
InChI Key: HSGPAWIMHOPPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halleridone is a natural compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . It is an oil-type compound and is sourced from the herbs of Clerodendrum indicum .


Synthesis Analysis

While there are limited resources available on the synthesis of Halleridone, one study mentions the photochemical synthesis of Halleridone . Another study discusses the Nrf2-mediated HO-1 induction and antineuroinflammatory activities of Halleridone .


Molecular Structure Analysis

The Halleridone molecule contains a total of 22 bonds . There are 12 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, 1 ether (aliphatic), and 1 Oxolane .


Chemical Reactions Analysis

Halleridone has been found to promote the upregulation of Nrf2 expression and its translocation to the nucleus, thereby activating antioxidant response element gene transcription . It also removed intramicroglial Ab1-42 and suppressed the production of inflammatory mediators such as interleukin (IL)-1b, IL-6, prostaglandin E2, and nitric oxide (NO) induced by artificially overexpressed Ab1-42 .


Physical And Chemical Properties Analysis

Halleridone is an oil-type compound . It has a molecular weight of 154.16 g/mol . More detailed physical and chemical properties may be found in the Certificate of Analysis .

Scientific Research Applications

Halleridone's Structural and Chemical Characteristics

Halleridone is a cyclohexenone compound isolated from various plants. Its discovery and structural determination were primarily based on spectroscopic data and chemical behavior. Studies have identified halleridone in plants like Halleria lucida and Mimulus luteus, demonstrating its natural occurrence in different species (Messana et al., 1984); (Piovano et al., 2009).

Therapeutic Potential in Neurodegeneration

Halleridone has shown promise in neuroprotective applications. A study on halleridone isolated from Cornus walteri stems revealed its ability to regulate Nrf2-mediated heme oxygenase (HO)-1 expression and prevent inflammation in the brain. This suggests potential therapeutic benefits for neurodegenerative conditions (Seo et al., 2017).

Synthesis and Derivatives

Research on the synthesis of halleridone and its derivatives, such as hallerone, has been conducted. These studies are crucial for understanding the chemical properties and potential applications of halleridone in various fields (Bretón et al., 1987).

Involvement in Other Biological Studies

Halleridone has been identified in studies investigating the chemical constituents of different plants, indicating its relevance in botanical and phytochemical research. This includes its identification in plants like Eurya japonica and Lippia nodiflora, contributing to the understanding of plant biochemistry (Inada et al., 1989); (Siddiqui et al., 2007).

Future Directions

While there are limited resources available on the future directions of Halleridone research, its potential therapeutic effects in neurodegeneration through neuroinflammation suggest promising avenues for future investigation .

properties

IUPAC Name

3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGPAWIMHOPPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1(C=CC(=O)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915459
Record name 3a-Hydroxy-3,3a,7,7a-tetrahydro-1-benzofuran-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Halleridone

CAS RN

94535-01-0
Record name Halleridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a-Hydroxy-3,3a,7,7a-tetrahydro-1-benzofuran-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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